4-环己基哌啶

描述

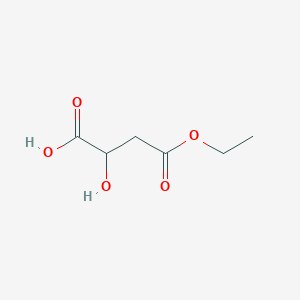

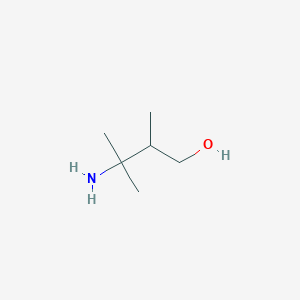

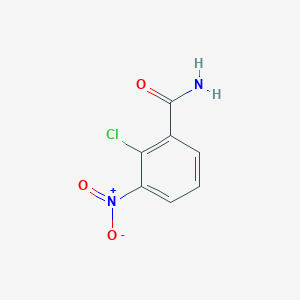

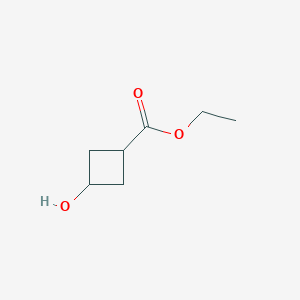

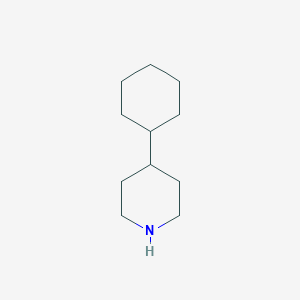

4-Cyclohexylpiperidine is a chemical compound with the CAS Number: 14446-73-2 . It has a molecular weight of 167.29 and a molecular formula of C11H21N .

Molecular Structure Analysis

The molecular structure of 4-Cyclohexylpiperidine consists of a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis

4-Cyclohexylpiperidine has a density of 0.9±0.1 g/cm3, a boiling point of 248.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 52.1±0.3 cm3, a polar surface area of 12 Å2, a polarizability of 20.7±0.5 10-24 cm3, and a molar volume of 182.6±3.0 cm3 .科学研究应用

药物代谢与设计

4-氨基哌啶是4-环己基哌啶所属的一组化合物,通过细胞色素P450,特别是CYP3A4同工酶进行广泛代谢。这一过程在药物代谢中至关重要,已经利用分子和量子力学的见解进行研究,以指导药物设计,特别是在理解CYP3A4活性位点的分子相互作用以及它们如何影响4-氨基哌啶的N-去烷基化方面(Sun & Scott, 2011)。

腐蚀抑制

与4-环己基哌啶相关的化合物4-乙基哌啶的吸附作为钢铁的腐蚀抑制剂已经得到研究。这些研究表明,这类化合物会化学吸附到钢铁表面,显著影响腐蚀速率(Annand, Hurd & Hackerman, 1965)。

神经肌肉阻滞作用

类似于4-环己基哌啶结构的化合物2-(4-苯基哌啶基)环己醇已被证明会引起神经肌肉阻滞。这种作用类似于杜仲碱引起的作用,并且对理解神经传导和潜在的治疗用途有重要意义(Brittain, Levy & Tyers, 1969)。

乙酰胆碱转运

对2-(4-苯基哌啶基)环己醇的研究为大脑中的乙酰胆碱转运系统提供了见解。这种化合物是囊泡乙酰胆碱储存的有效抑制剂,有助于理解前交感胆碱传递(Marien, Parsons & Altar, 1987)。

化学合成

从芳基吡啶合成芳基哌啶的过程中,4-环己基哌啶可以作为前体或类似物。这一过程包括选择性加氢反应,并对各种合成应用有重要意义(Barwinski et al., 2017)。

分子结构和构象

对N-环己基哌啶的分子结构和构象特性的研究提供了对类似化合物的物理和化学特性的深入理解,包括4-环己基哌啶。这类研究在结构化学和药物设计领域至关重要(Shlykov et al., 2015)。

安全和危害

未来方向

作用机制

Target of Action

It is structurally similar to phencyclidine (pcp), which is known to primarily target the nmda receptor .

Mode of Action

Given its structural similarity to pcp, it may also act as a noncompetitive nmda receptor antagonist . This means it could potentially block the activity of the NMDA receptor, leading to anaesthesia and analgesia without causing cardiorespiratory depression .

Biochemical Pathways

Nmda receptor antagonists like pcp can affect glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity, learning, and memory .

Pharmacokinetics

Pcp, a structurally similar compound, is both water and lipid soluble and is distributed throughout the body quickly . PCP is metabolized 90% by oxidative hydroxylation in the liver during the first pass .

Result of Action

Nmda receptor antagonists like pcp can cause hallucinations, distorted perceptions of sounds, and violent behavior .

属性

IUPAC Name |

4-cyclohexylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSCLNJCVFZWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329829 | |

| Record name | 4-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexylpiperidine | |

CAS RN |

14446-73-2 | |

| Record name | 4-Cyclohexylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a 4-cyclohexylpiperidine moiety within a larger molecule influence its interaction with cytochrome P450 enzymes, specifically CYP3A4?

A: The provided research highlights the importance of structural features in predicting potential drug-drug interactions mediated by cytochrome P450 enzymes . While the study focuses on a melanocortin-4 receptor agonist containing a 4-cyclohexylpiperidine moiety, it doesn't directly assess the isolated impact of this specific group on CYP3A4 interaction. The research emphasizes that the formation of a nitroso intermediate from the tetrahydronaphthalene group in the studied compound led to time-dependent inhibition of CYP3A4.

Q2: Can the continuous-flow hydrogenation process described in the first study be applied to the synthesis of 4-cyclohexylpiperidine, and what advantages would it offer?

A: The first study describes an efficient continuous-flow hydrogenation process for synthesizing arylpiperidines from arylpyridines, using 4-phenylpiperidine as a model product . While the study doesn't directly apply this process to synthesize 4-cyclohexylpiperidine, the underlying principle could potentially be adapted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。